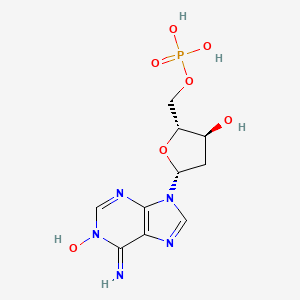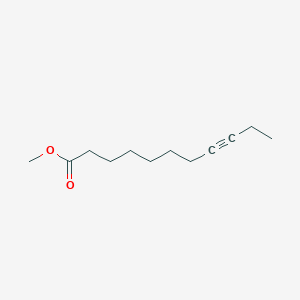![molecular formula C32H50N2O14S2 B14640158 naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium CAS No. 55077-37-7](/img/structure/B14640158.png)
naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is a complex organic compound that features a naphthalene core substituted with disulfonate groups and a trimethylammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium typically involves the disulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonate groups . The reaction is as follows:
C10H8+2SO3→C10H6(SO3H)2
Further functionalization with trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is achieved through a series of esterification and quaternization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where naphthalene is treated with oleum. The subsequent steps involve purification and crystallization to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form naphthalene derivatives with fewer sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as hydroxyl, amino, and alkyl groups.
Applications De Recherche Scientifique
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The sulfonate groups enhance its solubility in aqueous environments, while the trimethylammonium moiety facilitates binding to negatively charged biomolecules. This compound can modulate various biochemical pathways by altering the activity of enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,5-disulfonic acid: A simpler analog with only sulfonate groups.
Bis(trimethylammonium) naphthalene-1,5-disulfonate: A related compound with two trimethylammonium groups.
Uniqueness
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is unique due to its combination of sulfonate and trimethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
55077-37-7 |
|---|---|
Formule moléculaire |
C32H50N2O14S2 |
Poids moléculaire |
750.9 g/mol |
Nom IUPAC |
naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium |
InChI |
InChI=1S/2C11H22NO4.C10H8O6S2/c2*1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*9H,6-8H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |
Clé InChI |
LIXVVPZNOJGBHQ-UHFFFAOYSA-L |
SMILES canonique |
CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


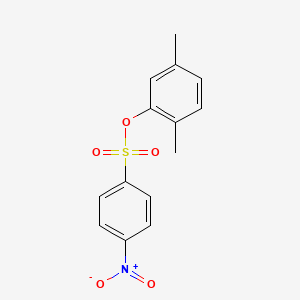
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)

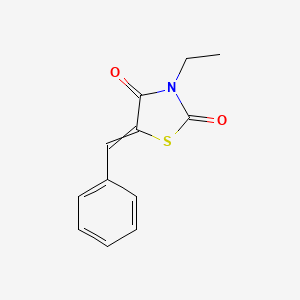
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
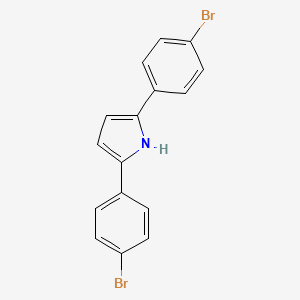

![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)


